molecular formula C10H10NO4- B13771196 5-Amino-3-methoxycarbonyl-2-methylbenzoate

5-Amino-3-methoxycarbonyl-2-methylbenzoate

Cat. No.: B13771196
M. Wt: 208.19 g/mol
InChI Key: BSRPSMVCRVNVQL-UHFFFAOYSA-M
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Description

5-Amino-3-methoxycarbonyl-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methoxycarbonyl-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzoic acid followed by reduction and esterification. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction step often employs hydrogenation or the use of reducing agents like tin(II) chloride. The final esterification step involves the reaction of the resulting amino compound with methanol in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent. For instance, the use of acetic anhydride as a dehydrating agent and dispersion medium can replace sulfuric acid, reducing waste and improving selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methoxycarbonyl-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions include various substituted benzoates and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-3-methoxycarbonyl-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-methoxycarbonyl-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzoic acid methyl ester: Similar structure but lacks the methoxycarbonyl group.

    2-Amino-5-chloro-3-methylbenzoic acid: Contains a chlorine atom instead of a methoxycarbonyl group.

Properties

Molecular Formula

C10H10NO4-

Molecular Weight

208.19 g/mol

IUPAC Name

5-amino-3-methoxycarbonyl-2-methylbenzoate

InChI

InChI=1S/C10H11NO4/c1-5-7(9(12)13)3-6(11)4-8(5)10(14)15-2/h3-4H,11H2,1-2H3,(H,12,13)/p-1

InChI Key

BSRPSMVCRVNVQL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1C(=O)OC)N)C(=O)[O-]

Origin of Product

United States

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